Technical Guide: Chemical Properties & Reactivity of 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine
Technical Guide: Chemical Properties & Reactivity of 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine
This is an in-depth technical guide on the chemical properties, synthesis, and reactivity of 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine .
Executive Summary & Structural Analysis
2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine (CAS: 1315593-59-9) is a highly functionalized bicyclic heteroaromatic scaffold.[1] It serves as a critical electrophilic building block in the synthesis of C-nucleoside antiviral agents (such as Remdesivir analogs) and kinase inhibitors.[1]
The molecule features a fused 5,6-membered ring system where a pyrrole ring is fused to a 1,2,4-triazine ring across the N1-C2 bond of the pyrrole. Its chemical behavior is defined by the distinct electronic environments of its three chlorine substituents, enabling orthogonal functionalization .
Structural Specifications
| Property | Data |
| IUPAC Name | 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine |
| CAS Number | 1315593-59-9 |
| Molecular Formula | C₆H₂Cl₃N₃ |
| Molecular Weight | 222.46 g/mol |
| Core Scaffold | Pyrrolo[2,1-f][1,2,4]triazine (isostere of purine/quinazoline) |
| Key Substituents | C2-Cl (Triazine), C4-Cl (Triazine), C6-Cl (Pyrrole) |
Electronic Environment & Reactivity Hierarchy
The scaffold exhibits a steep gradient of electrophilicity.[1] The electron-deficient triazine ring activates the C2 and C4 chlorines for Nucleophilic Aromatic Substitution (SNAr), while the electron-rich pyrrole ring renders the C6 chlorine inert to SNAr but active for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]
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C4-Cl (Most Reactive): The C4 position is flanked by two nitrogens (N3 and the bridgehead N), making it the most electrophilic site.[1] It mimics the C6 position of purines.[1]
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C2-Cl (Moderately Reactive): The C2 position is activated but sterically and electronically less susceptible than C4, allowing for temperature-controlled regioselectivity.[1]
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C6-Cl (Least Reactive): Located on the pyrrole ring (beta-position), this bond possesses significant double-bond character and is resistant to nucleophilic attack, requiring Pd/Ni catalysis for functionalization.[1]
Synthesis of the Core Scaffold
The synthesis of the 2,4,6-trichloro derivative typically proceeds via a "bottom-up" approach starting from a substituted pyrrole, rather than direct chlorination of the parent heterocycle, to ensure regiochemical purity at the C6 position.
Synthetic Pathway[1][2][3][4][5][6][7][8][9]
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Precursor Selection: Start with 4-chloropyrrole-2-carboxylic acid (or ester).[1] The C4-chloro on the pyrrole becomes the C6-chloro in the fused system.[1]
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N-Amination: Electrophilic amination of the pyrrole nitrogen using Chloramine (NH₂Cl) or Hydroxylamine-O-sulfonic acid (HOSA) to generate the N-amino pyrrole.[1]
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Cyclocondensation: Reaction with benzoyl isothiocyanate or urea derivatives to close the triazine ring, yielding the 2,4-dihydroxy-6-chloropyrrolo[2,1-f][1,2,4]triazine intermediate.[1]
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Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) converts the hydroxyl groups at C2 and C4 to chlorides.[1]
Figure 1: Synthetic route to the 2,4,6-trichloro core ensuring correct regiochemistry.
Regioselective Functionalization Protocols
The utility of this scaffold lies in its ability to be sequentially substituted.[1][2] The following protocols demonstrate the controlled introduction of nucleophiles.
Phase 1: C4-Selective SNAr (The "Base" Installation)
The C4 chloride is displaced first at low temperatures.[1] This is commonly used to install the primary amine found in Remdesivir-like compounds.[1]
Experimental Protocol:
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Preparation: Dissolve 2,4,6-trichloropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in anhydrous THF or DCM. Cool to -78°C or 0°C depending on the nucleophile's strength.[1]
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Nucleophile Addition: Add Ammonia (NH₃) in MeOH or a primary amine (1.1 eq) dropwise.[1]
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Base: If using an amine salt, add DIPEA (2.5 eq).[1]
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Reaction: Stir at 0°C for 2-4 hours. Monitor by TLC/LC-MS. The C4-substituted product usually precipitates or is less polar.[1]
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Workup: Quench with water, extract with EtOAc. The C2 and C6 chlorines remain intact.[1]
Phase 2: C2-Selective SNAr
Once C4 is substituted, the triazine ring becomes more electron-rich, requiring higher temperatures for C2 substitution.
Experimental Protocol:
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Substrate: Use the isolated C4-substituted intermediate.
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Conditions: Dissolve in 1,4-dioxane or DMSO. Add the second nucleophile (e.g., morpholine, aniline).
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Temperature: Heat to 60-80°C .
-
Observation: Reaction times are longer (4-12 hours).[1]
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Outcome: Yields the 2,4-disubstituted-6-chloro derivative.
Phase 3: C6-Functionalization (Cross-Coupling)
The C6-Cl bond is unreactive to SNAr and requires transition metal catalysis.[1]
Experimental Protocol (Suzuki-Miyaura Coupling):
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Reactants: Combine 2,4-disubstituted-6-chloro intermediate (1.0 eq), Aryl/Heteroaryl boronic acid (1.5 eq).
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Base: K₂CO₃ (2.0 M aq, 3.0 eq).[1]
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Solvent: Dioxane/Water (4:1).[1]
-
Conditions: Degas with Argon. Heat to 90-100°C for 12-24 hours.
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Purification: Silica gel chromatography. This step installs the final diversity element on the pyrrole ring.[1]
Figure 2: Sequential functionalization logic based on electronic activation.
Analytical Data & Identification
When characterizing these compounds, specific NMR signatures confirm regioselectivity.
| Position | 1H NMR Signal (approx.) | Change upon Substitution |
| H-5 (Pyrrole) | δ 6.8 - 7.2 ppm (d) | Shift depends on C4/C6 substituents.[1] |
| H-7 (Pyrrole) | δ 7.4 - 7.8 ppm (d) | Deshielded by triazine ring current.[1] |
| C-Cl (C4) | ~150-160 ppm (13C) | Shifts upfield (~155 -> ~150) upon amination. |
| C-Cl (C6) | ~110-120 ppm (13C) | Remains stable until Pd-coupling.[1] |
Note: The absence of the C4-Cl carbon signal in 13C NMR (due to quadrupole broadening) often reappears as a sharp signal upon substitution with an amine.[1]
References
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Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Congeners: Journal of Heterocyclic Chemistry, "Synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives via N-amination," .[1]
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Remdesivir (GS-5734) Precursor Chemistry: Nature, "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus," 2016.[1] .[1]
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Regioselective SNAr on Chlorotriazines: Frontiers in Chemistry, "Exploring the Orthogonal Chemoselectivity of Trichloro-triazines," 2018. .[1]
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Commercial Data & Safety: Sigma-Aldrich/Merck, "2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine Safety Data Sheet," .
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Review of Scaffold Reactivity: Molecules, "Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis and Antiviral Studies," 2023. .[1]
